molecular formula C18H16N2O4 B2552832 4-((1-(1H-indole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795086-43-9

4-((1-(1H-indole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2552832
CAS No.: 1795086-43-9
M. Wt: 324.336
InChI Key: LXERHIVXHCMYBQ-UHFFFAOYSA-N
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Description

4-((1-(1H-indole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of an indole moiety, an azetidine ring, and a pyranone structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(1H-indole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

    Formation of the Indole-5-carbonyl Intermediate: The synthesis begins with the preparation of the indole-5-carbonyl intermediate. This can be achieved through the acylation of indole with an appropriate acyl chloride under basic conditions.

    Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be accomplished by reacting the indole-5-carbonyl intermediate with an azetidine derivative under suitable conditions, such as in the presence of a base like sodium hydride.

    Coupling with Pyranone: The final step involves the coupling of the azetidine-indole intermediate with a pyranone derivative. This can be achieved through an etherification reaction, where the hydroxyl group of the pyranone reacts with the azetidine-indole intermediate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The compound can undergo substitution reactions, especially at the indole and pyranone rings, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted indole and pyranone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may confer biological activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((1-(1H-indole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The azetidine ring may also play a role in binding to biological targets, while the pyranone structure can contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(1H-indole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
  • 3-(1-(1H-indole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
  • (4-(1-(1H-indole-5-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone

Uniqueness

The uniqueness of 4-((1-(1H-indole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one lies in its combination of an indole moiety, an azetidine ring, and a pyranone structure. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

IUPAC Name

4-[1-(1H-indole-5-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-6-14(8-17(21)23-11)24-15-9-20(10-15)18(22)13-2-3-16-12(7-13)4-5-19-16/h2-8,15,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXERHIVXHCMYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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